molecular formula C17H22N4O2 B2497544 1-ethyl-3-methyl-N-(4-morpholinophenyl)-1H-pyrazole-5-carboxamide CAS No. 1205451-80-4

1-ethyl-3-methyl-N-(4-morpholinophenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2497544
CAS No.: 1205451-80-4
M. Wt: 314.389
InChI Key: NPPLOWRMSMKTHT-UHFFFAOYSA-N
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Description

1-ethyl-3-methyl-N-(4-morpholinophenyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H22N4O2 and its molecular weight is 314.389. The purity is usually 95%.
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Scientific Research Applications

Antiobesity and CB1 Receptor Antagonism

Studies have synthesized analogues of diaryl dihydropyrazole-3-carboxamides, demonstrating significant in vivo antiobesity activity. This activity is linked to their antagonism of the CB1 receptor, showing promise for appetite suppression and body weight reduction in animal models. The molecular modeling within these studies highlights the interaction of these compounds with the CB1 receptor, suggesting a mechanism of action similar to that of known CB1 antagonists (Srivastava et al., 2007).

Synthesis and Biological Evaluation of Derivatives

Another research focus has been on the synthesis and biological evaluation of various pyrazole derivatives, including those with thiophene-based bis-heterocyclic monoazo dyes. These compounds have been characterized for their solvatochromic behavior, tautomeric structures, and effects on visible absorption maxima, indicating potential applications in dye and pigment development (Karcı & Karcı, 2012).

Anticancer Activity

Research has also explored the anticancer activity of pyrazole carboxamide derivatives. Specific derivatives have been synthesized and tested for their growth inhibitory properties against various cancer cell lines, including murine leukemia and human leukemia, with some compounds exhibiting potent cytotoxic effects. This suggests their potential as novel anticancer agents (Deady et al., 2003).

In Vitro and In Vivo Biological Activities

Further investigations have focused on the in vitro and in vivo biological activities of pyrazole derivatives. These studies include the evaluation of antimicrobial, anticancer, and nematocidal activities, showing that certain pyrazole carboxamide derivatives have significant effects against specific bacterial, fungal strains, and cancer cell lines, as well as nematodes. Such research indicates the versatility of these compounds in addressing various biological and agricultural challenges (Hafez, El-Gazzar, & Al-Hussain, 2016; Zhao et al., 2017).

Molecular Interaction Studies

Molecular interaction studies of pyrazole derivatives with CB1 cannabinoid receptors have provided insights into the design of selective antagonists. These studies help in understanding the conformational preferences and binding interactions of such compounds with the CB1 receptor, guiding the development of new therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).

Properties

IUPAC Name

2-ethyl-5-methyl-N-(4-morpholin-4-ylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-3-21-16(12-13(2)19-21)17(22)18-14-4-6-15(7-5-14)20-8-10-23-11-9-20/h4-7,12H,3,8-11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPLOWRMSMKTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.